molecular formula C7H5BrClFO B1372931 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene CAS No. 909122-18-5

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene

Cat. No. B1372931
CAS RN: 909122-18-5
M. Wt: 239.47 g/mol
InChI Key: QVRJTVSQKSSESZ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene, commonly known as BClFMO, is a halogenated aromatic compound belonging to the class of benzene derivatives. It is a colorless, solid compound with a boiling point of 102°C and a molecular weight of 255.46 g/mol. BClFMO is highly reactive and can be used as a reagent in various chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Cobalt-Catalysed Methoxycarbonylation

The compound is used in cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This process is significant for the preparation of various fluorobenzoic acid derivatives from readily available materials with good yields. The fluorine substituents in these compounds remain intact, indicating anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010).

Electrochemical Fluorination

This compound plays a role in the electrochemical fluorination of aromatic compounds. It's involved in the formation mechanism of 1,4-difluorobenzene during the electrolyses of halobenzenes. This process is significant for understanding and controlling the production of fluorinated compounds (Horio et al., 1996).

Study on Electronic Structures

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is used in studies exploring the electronic structures and absorption spectra of various substituted benzenediazonium cations. This research contributes to our understanding of the electronic properties of these compounds (Sukigara & Kikuchi, 1967).

SNAr Reactions in Dimethyl Sulphoxide

The compound is involved in studies of SNAr (nucleophilic aromatic substitution) reactions. These reactions are influenced by steric and electronic effects, and this compound helps in understanding these influences in dimethyl sulphoxide, a common solvent (Onyido & Hirst, 1991).

Environmental Analysis

This compound is also significant in environmental studies, specifically in analyzing organohalogens in the marine troposphere. Its concentration and distribution can provide insights into the sources of various halogenated compounds in the environment (Führer & Ballschmiter, 1998).

Vibrational Spectra Studies

The vibrational spectra of halobenzene cations, including compounds similar to 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene, have been studied to understand their electronic states. These studies are crucial for insights into molecular structures and reactions (Kwon et al., 2002).

properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJTVSQKSSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697196
Record name 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909122-18-5
Record name 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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